molecular formula C14H21N5 B5630271 N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6-ethyl-N-methylpyrimidin-4-amine

N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6-ethyl-N-methylpyrimidin-4-amine

Cat. No. B5630271
M. Wt: 259.35 g/mol
InChI Key: KJQYHGZPBDEEEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of amines with ethyl (2E)-3-N,N-dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate, leading to various pyrazole derivatives (Stanovnik et al., 2005). Cyclocondensation of 3-amine-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with ethyl malonates and α-acetyl-γ-butyrlolactone has been reported to synthesize pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines (El-Essawy, 2010).

Molecular Structure Analysis

X-ray diffraction analysis has been utilized to establish the molecular and crystal structure of similar compounds, revealing insights into their geometric configuration (Rodinovskaya et al., 2003).

Chemical Reactions and Properties

Reactivity studies of related compounds show the formation of various heterocyclic systems upon reaction with primary amines and other reagents, showcasing the versatile chemical behavior of pyrazole derivatives (Esquius et al., 2000).

Mechanism of Action

The mechanism of action of pyrazole and pyrimidine derivatives in biological systems is often related to their ability to interact with enzymes, receptors, or other proteins . For example, some pyrazole derivatives are known to inhibit the enzyme cyclooxygenase, which is involved in the inflammatory response .

Safety and Hazards

Like all chemicals, pyrazoles and pyrimidines should be handled with care. Some derivatives are known to be toxic or hazardous, and appropriate safety measures should be taken when handling them .

Future Directions

The study of pyrazoles and pyrimidines is a very active area of research, with potential applications in medicinal chemistry, materials science, and other fields . Future research may focus on the synthesis of new derivatives with improved properties, the study of their biological activities, and their use in the development of new drugs or materials .

properties

IUPAC Name

N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6-ethyl-N-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5/c1-5-12-8-14(16-9-15-12)19(4)7-6-13-10(2)17-18-11(13)3/h8-9H,5-7H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQYHGZPBDEEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N(C)CCC2=C(NN=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,5-Dimethyl-1H-pyrazol-4-YL)ethyl]-6-ethyl-N-methylpyrimidin-4-amine

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